molecular formula C12H11N3O B1417678 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1220036-01-0

2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B1417678
CAS No.: 1220036-01-0
M. Wt: 213.23 g/mol
InChI Key: LUGACZOWTBRIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of alkyl halides with sodium hydroxide and a phase transfer catalyst can afford 7-alkylated derivatives .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported . For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded certain derivatives .

Scientific Research Applications

Antimicrobial and Antiviral Properties

A study synthesized new pyrrolo[2,3-d]pyrimidine derivatives, including 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, which exhibited promising antimicrobial and antiviral activities, comparing favorably to Gentamicin and Ribavirin. This suggests potential use in treating diseases caused by microbes and viruses (Hilmy et al., 2021).

G Protein-Coupled Receptor 119 Agonists

Research identified 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as agonists for GPR119, a receptor involved in glucose homeostasis. This indicates a potential role in treating type 2 diabetes by influencing the enteroinsular axis and improving glycemic control (Katamreddy et al., 2012).

Crystal Structure Analysis

A study on the crystal structure of a related compound, 2-Ethoxy-3-(4-fluorophenyl)-4-oxo-5-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile, detailed the angles and hydrogen bond formations, offering insights into the structural properties of similar compounds (He, Peng, & Li, 2007).

Antitubercular and Antimicrobial Activity

Novel chromeno[2,3-d]pyrimidine derivatives, synthesized from related compounds, showed pronounced antitubercular and antimicrobial activities. This suggests potential applications in treating tuberculosis and bacterial infections (Kamdar et al., 2011).

Antiparasitic Selectivity

Compounds derived from 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine demonstrated enhanced in vivo antiparasitic effects, suggesting potential for developing new antimalarial treatments (Southwick et al., 1974).

Inhibitors of Vascular Endothelial Growth Factor Receptor-2

Certain pyrrolo[2,3-d]pyrimidine derivatives were identified as potent inhibitors of VEGFR-2, showing promise in antiangiogenic and antitumor therapies (Gangjee et al., 2010).

Biochemical Analysis

Biochemical Properties

2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate cell cycle progression and are often dysregulated in cancer cells . This compound interacts with CDK2/cyclin A2, forming hydrogen bonds with key amino acids in the active site, thereby inhibiting the enzyme’s activity . This inhibition leads to the disruption of cell cycle progression, making it a potential candidate for anti-cancer therapies .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), this compound exhibits cytotoxic effects by inducing apoptosis and altering cell cycle progression . It influences cell signaling pathways, including the CDK2 pathway, leading to changes in gene expression and cellular metabolism . The compound’s ability to inhibit CDK2 results in the accumulation of cells in the G1 phase, preventing their progression to the S phase and ultimately leading to cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with CDK2. The compound fits into the ATP-binding pocket of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, the compound’s structure allows it to interact with other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of CDK2 activity and continuous disruption of cell cycle progression . In vivo studies are needed to further elucidate the long-term effects and potential therapeutic applications of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of active and inactive metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites within cells . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . These properties affect its localization and accumulation within specific cellular compartments, which can impact its activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific organelles, influencing its activity and function .

Properties

IUPAC Name

2-phenyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12-9-6-13-7-10(9)14-11(15-12)8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGACZOWTBRIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 3
2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 4
2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 5
2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 6
Reactant of Route 6
2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.